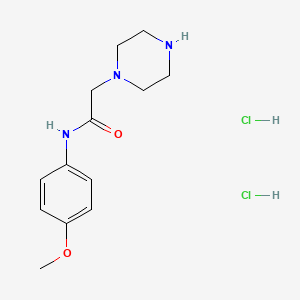

N-(4-甲氧基苯基)-2-哌嗪-1-基乙酰胺二盐酸盐

描述

N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a derivative of piperazine . Piperazine and its derivatives exist in many drug structures such as antipsychotic, antidepressant, and anti-tumor activities against colon, prostate, breast, and lung tumors . The physical assessment of N-(4-methoxyphenyl) piperazine isomers has not been examined yet .

Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted .Physical and Chemical Properties Analysis

The molecular formula of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride is C11H18Cl2N2O, with an average mass of 265.179 Da and a Monoisotopic mass of 264.079620 Da .科学研究应用

化学合成与发展

新的制造程序和合成:该化合物已被确定为药物合成的中间体,例如盐酸西替利嗪,表明其在药物制造中的效用(赖特等人,2012)。此外,其结构修饰导致了具有多种应用潜力的新型化合物的开发(武耶克和泰佩克,2023)。

药理学应用

生物活性研究:含有 N-(4-甲氧基苯基)-2-哌嗪-1-基乙酰胺结构的化合物已被研究其生物活性,包括它们作为神经受体潜在配体的作用(卡罗拉克-沃杰霍夫斯卡等人,2003)。这些研究有助于了解此类化合物的药效学和潜在治疗用途。

靶向血清素能受体:已经对 N-(4-甲氧基苯基)-2-哌嗪-1-基乙酰胺的衍生物进行了靶向 5-HT1A 受体的研究,以探索它们在神经影像学和神经疾病研究中的效用(普莱纳沃克斯等人,2000)。这些努力强调了该化合物在开发精神疾病的诊断工具和治疗方法中的相关性。

分析和环境应用

电化学表征:该化合物及其衍生物一直是电化学研究的主题,提供了对它们的物理化学性质的见解,并促进了用于检测它们的分析方法的开发(米拉内西等人,2021)。此类研究对于环境监测和法医分析至关重要。

废水检测:已经对结构上与 N-(4-甲氧基苯基)-2-哌嗪-1-基乙酰胺相关的化合物在废水中的存在进行了调查,强调了监测水源中污染物和了解药物环境影响的重要性(姆韦内松戈莱等人,2013)。

作用机制

Target of Action

The primary target of N-(4-Methoxyphenyl)-2-piperazin-1-ylacetamide dihydrochloride, also known as Elacestrant, is the estrogen receptor (ER) . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .

Mode of Action

Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . It blocks the transcriptional activity of the ER and promotes its degradation . This ability to degrade ER-α is dose-dependent .

Biochemical Pathways

Elacestrant’s interaction with ERα leads to changes in gene expression, affecting a variety of signaling pathways that influence cellular behavior . This ultimately influences physiological processes leading to the development of diseases like breast cancer .

Pharmacokinetics

Elacestrant exhibits excellent absorption, improved pharmacokinetics, and enhanced inhibition of ER compared with other SERDs . It is orally bioavailable , which means it can be taken by mouth and still have an active effect on the body.

Result of Action

Elacestrant has shown anticancer activity both in vitro and in vivo in ER-positive, HER2-negative breast cancer models . It’s used to treat ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy .

Action Environment

The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors. For instance, in the context of perovskite solar cell applications, different conjugated π-bridge cores of fused aromatic ring are designed based on the arylamine-based HTM . The designed compounds have better properties with good stability and high hole mobility compared with the parent compound .

安全和危害

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.2ClH/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16;;/h2-5,14H,6-10H2,1H3,(H,15,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNBNFVAQWYLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)

![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)